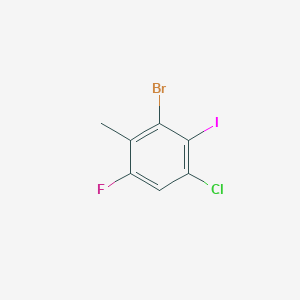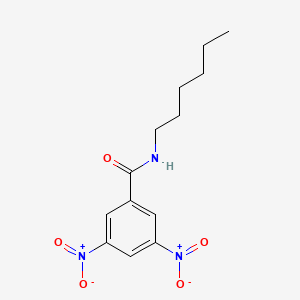
2-Chloro-6-hydrazinylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-hydrazinylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 2-position and a hydrazine group at the 6-position on the nicotinic acid ring. Nicotinic acid derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinylnicotinic acid typically involves the chlorination of nicotinic acid followed by the introduction of the hydrazine group. One common method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow production systems to enhance efficiency and reduce waste. These systems typically include reaction modules for amidation reactions, post-treatment modules for separation and concentration, and mother liquor separation modules to recycle reactants .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-hydrazinylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-hydrazinylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This compound may also induce oxidative stress or interfere with cellular signaling pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronicotinic acid: Lacks the hydrazine group but shares the chlorine substitution.
6-Hydrazinonicotinic acid: Similar structure but without the chlorine atom.
2-Aminonicotinic acid: Contains an amino group instead of a hydrazine group.
Uniqueness
2-Chloro-6-hydrazinylnicotinic acid is unique due to the presence of both the chlorine and hydrazine groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of chemical modifications and potential therapeutic applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
2-chloro-6-hydrazinylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(6(11)12)1-2-4(9-5)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |
Clave InChI |
SMRRGDSEHLYPBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)O)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)

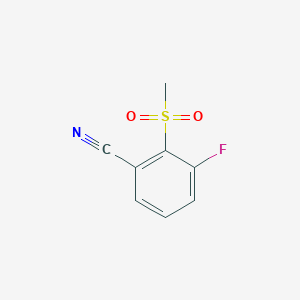
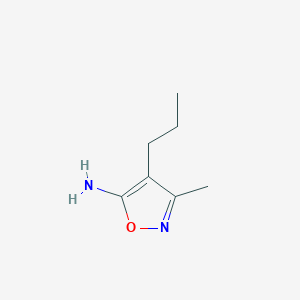
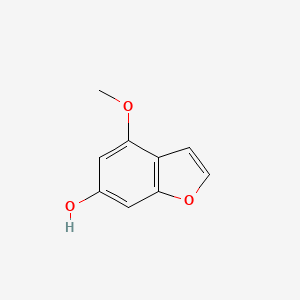

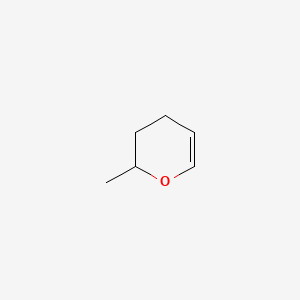
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
